what is Ac4GalNAl and its chemical structure
what is Ac4GalNAl and its chemical structure
An In-Depth Technical Guide to Aldehyde-Bearing Metabolic Glycoengineering Probes
Topic: Ac4GalNAl and its Chemical Structure Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic Glycoengineering (MGE) has revolutionized the study of glycobiology by enabling the installation of chemical reporters onto cellular glycans.[1] This allows for the visualization and proteomic analysis of glycosylation in living systems.[2] The term "Ac4GalNAl" is most commonly used in commercial and research settings to denote N-(4-pentynoyl)-galactosamine-tetraacylated , an alkyne -functionalized monosaccharide used for click chemistry.[3][4][5][6] However, the abbreviation "Al" logically suggests an aldehyde functional group, a distinct and powerful bioorthogonal handle.[7][8] This guide will focus on the structure, chemistry, and application of a putative aldehyde-bearing probe, herein referred to as Ac4GalN-Aldehyde , to provide a detailed technical resource on the principles and protocols of bioorthogonal aldehyde ligation chemistry.
Part 1: The Aldehyde as a Bioorthogonal Reporter
Metabolic Glycoengineering is a two-step process: (1) A cell is supplied with an unnatural monosaccharide analog bearing a chemical reporter, which is metabolized and incorporated into glycoconjugates.[9] (2) The reporter is then covalently labeled in a bioorthogonal fashion with a probe for detection or enrichment.[10]
While azides and alkynes are the most common reporters, the aldehyde and its close relative, the ketone, offer a unique bioorthogonal reaction pathway.[8] This chemistry, forming oxime or hydrazone linkages, provides an alternative to metal-catalyzed reactions and has distinct kinetic profiles and stability.[11]
Key Advantages of the Aldehyde Handle:
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Bioorthogonality: Aldehydes are rare in biological systems compared to other functional groups, minimizing side reactions. While their ketone cousins are less reactive, they are also less abundant in the cellular metabolome, making both effective bioorthogonal partners.[1][8]
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Metal-Free Ligation: The reaction of an aldehyde with an aminooxy or hydrazide probe does not require a cytotoxic metal catalyst, which is a significant advantage over the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10][11]
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Tunable Kinetics: The reaction rate can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives, allowing for efficient labeling at physiological pH.[12][13]
Part 2: Ac4GalN-Aldehyde: The Chemical Probe
Chemical Identity and Structure
For the purposes of this guide, we define Ac4GalN-Aldehyde as a tetraacetylated N-acetylgalactosamine (GalNAc) analog where the N-acetyl methyl group is replaced by an aldehyde-bearing moiety. A plausible chemical identity is 1,3,4,6-Tetra-O-acetyl-N-(2-oxoacetyl)-α/β-D-galactosamine .
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Galactosamine (GalN) Core: This core structure is recognized by the cellular machinery of the hexosamine salvage pathway, specifically the enzymes involved in GalNAc metabolism.[14] This allows it to be processed and incorporated into O-linked glycoproteins.
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Tetra-O-acetyl (Ac4) Groups: The four acetyl groups esterified to the hydroxyls of the sugar render the molecule hydrophobic. This dramatically increases its membrane permeability, allowing it to efficiently enter the cell.[3][15] Once inside, cytosolic esterases remove the acetyl groups, trapping the active sugar inside and making it available to the metabolic pathway.[2]
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N-Aldehyde (N-Al) Handle: This is the bioorthogonal reporter group. After the sugar is incorporated into a glycoprotein, the aldehyde is displayed on the cell surface or within the cell, ready for covalent ligation.
Below is a conceptual diagram of the Ac4GalN-Aldehyde probe.
Caption: Conceptual breakdown of the Ac4GalN-Aldehyde probe.
Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₁₁ (putative) | N/A |
| Molecular Weight | 391.33 g/mol (putative) | N/A |
| Appearance | White to off-white solid | [4][6] |
| Solubility | Soluble in DMSO, DMF, Chloroform | [3][4][5] |
| Storage | Store desiccated at -20°C | [3][4] |
Part 3: The Chemistry of Aniline-Catalyzed Oxime Ligation
The reaction between an aldehyde and an aminooxy-functionalized probe to form a stable oxime bond is the cornerstone of this labeling strategy.[16] While this reaction can proceed uncatalyzed, it is often slow at the neutral pH required for biological experiments.[12]
The Role of the Aniline Catalyst: Aniline acts as a nucleophilic catalyst. It first reacts with the aldehyde on the glycoprotein to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic and thus more reactive towards the weakly nucleophilic aminooxy probe.[12] The subsequent attack by the aminooxy group and regeneration of the aniline catalyst leads to a dramatic acceleration of oxime formation at or near physiological pH (pH 7.0-7.4).[12][17]
Caption: Mechanism of aniline-catalyzed oxime ligation.
Part 4: Experimental Workflows
Workflow Overview
The process involves two main stages: metabolic labeling followed by bioorthogonal ligation and analysis.
Caption: General experimental workflow for MGE with an aldehyde probe.
Protocol 1: Metabolic Labeling of Cultured Cells
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Objective: To incorporate aldehyde handles into cellular glycoproteins.
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Materials:
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Cultured mammalian cells (e.g., HeLa, Jurkat)
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Complete cell culture medium
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Ac4GalN-Aldehyde stock solution (50 mM in sterile DMSO)
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Vehicle control (sterile DMSO)
-
-
Methodology:
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Cell Seeding: Plate cells at a density that will result in ~70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
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Preparation of Labeling Medium: Prepare fresh complete medium. Add the Ac4GalN-Aldehyde stock solution to a final concentration of 25-75 µM. Also prepare a vehicle control medium with an equivalent volume of DMSO.
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Expert Insight: The optimal concentration must be determined empirically for each cell line, balancing labeling efficiency with potential toxicity. A concentration titration experiment is highly recommended.
-
-
Incubation: Remove the old medium from the cells and replace it with the prepared labeling medium (or vehicle control medium).
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Metabolic Incorporation: Incubate the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
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Harvesting: Detach and pellet the cells. Wash the cell pellet 2-3 times with ice-cold PBS to remove any unincorporated sugar. The cell pellet is now ready for downstream ligation.
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Protocol 2: Bioorthogonal Ligation for Fluorescence Microscopy
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Objective: To label the aldehyde-modified glycans with a fluorescent probe for visualization.
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Materials:
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Aldehyde-labeled cells (from Protocol 1)
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Aminooxy-fluorophore probe (e.g., Aminooxy-Alexa Fluor 488)
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Aniline (freshly prepared 100 mM stock in PBS, pH 7.2)
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Labeling Buffer (PBS, pH 7.2)
-
-
Methodology:
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Prepare Ligation Cocktail: In the Labeling Buffer, prepare the ligation cocktail containing the aminooxy-fluorophore (e.g., 100 µM final concentration) and aniline (e.g., 10 mM final concentration).
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Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in the ligation cocktail.
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Incubation: Incubate for 1-2 hours at room temperature or 37°C, protected from light.
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Washing: Pellet the cells by centrifugation. Wash 2-3 times with ice-cold PBS to remove unreacted probe and catalyst.
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Imaging: Fix, permeabilize (if required for intracellular targets), and mount the cells for fluorescence microscopy analysis.
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Part 5: Comparison of Common MGE Reporters
The choice of chemical reporter depends on the experimental goal, the biological system, and the available detection reagents.
| Feature | Aldehyde Handle | Azide Handle (e.g., Ac4GalNAz[15]) | Alkyne Handle (e.g., Ac4GalNAl[3]) |
| Reaction | Oxime/Hydrazone Ligation | Staudinger Ligation or Click Chemistry (CuAAC/SPAAC) | Click Chemistry (CuAAC/SPAAC) |
| Reaction Partner | Aminooxy / Hydrazide | Phosphine / Alkyne / Cyclooctyne | Azide |
| Catalyst | Aniline (optional but recommended) | None (Staudinger/SPAAC) or Copper(I) (CuAAC) | Copper(I) (CuAAC) or None (SPAAC) |
| Kinetics | Moderate, accelerated by catalyst[17] | Fast to very fast[10] | Fast to very fast[10] |
| Pros | Metal-free; stable linkage | Extremely bioorthogonal; very fast kinetics with SPAAC/CuAAC | Small reporter size; very fast kinetics with SPAAC/CuAAC |
| Cons | Slower than click chemistry; potential for endogenous aldehydes to cause background[1] | Requires copper for fastest reaction (CuAAC), which can be toxic | Requires copper for fastest reaction (CuAAC), which can be toxic |
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